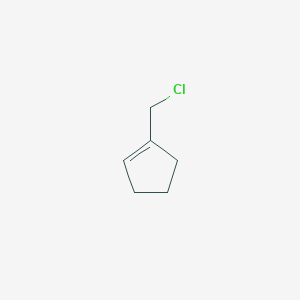

1-(Chloromethyl)cyclopentene

Description

Significance of Cyclic Halogenated Alkenes as Synthetic Intermediates

Cyclic halogenated alkenes, including 1-(chloromethyl)cyclopentene, are highly valuable intermediates in organic synthesis due to their inherent reactivity and versatility. The presence of both a double bond and a halogenated substituent allows for a wide range of chemical transformations.

The alkene functional group can participate in various reactions, including:

Addition Reactions : Halogens, water, and other small molecules can add across the double bond. lumenlearning.com

Cycloaddition Reactions : These compounds can react with dienes or other unsaturated systems to form more complex cyclic structures. acs.org

Polymerization : The double bond allows these molecules to serve as monomers in the synthesis of polymers. smolecule.comacs.org

The halogen atom, being a good leaving group, makes the molecule susceptible to:

Nucleophilic Substitution : The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), enabling the introduction of diverse functional groups. smolecule.com

Cross-Coupling Reactions : These intermediates are excellent partners in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgsmolecule.com

The dual reactivity of cyclic halogenated alkenes makes them key building blocks for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. smolecule.comontosight.ai Their ability to undergo controlled cyclization reactions is also a significant aspect of their synthetic utility, allowing for the construction of intricate polycyclic systems. researchgate.netmdpi.com

Scope and Research Objectives for this compound

This compound is a specific cyclic halogenated alkene with the molecular formula C6H9Cl. lookchem.com Research on this compound is focused on several key areas, driven by its potential applications in various fields of chemical synthesis.

Key Research Objectives:

Development of Efficient Synthetic Routes : A primary objective is to establish efficient and selective methods for the synthesis of this compound. This includes direct chloromethylation of cyclopentene (B43876), controlled halogenation, and palladium-catalyzed rearrangement reactions. smolecule.com

Exploration of Reactivity and Reaction Mechanisms : Detailed studies are aimed at understanding the reactivity of the chloromethyl group and the cyclopentene ring. This involves investigating nucleophilic substitution, cross-coupling reactions, and polymerization pathways. smolecule.com Understanding the electrophilic character enhanced by the chloromethyl group is crucial for predicting and controlling its transformations. smolecule.com

Application in Target-Oriented Synthesis : A significant goal is to utilize this compound as a key intermediate in the synthesis of more complex and valuable molecules. This includes its application in the preparation of pharmaceutical compounds and novel materials. smolecule.com For instance, the alkylation of cyclopentene-1,3-diones with chloromethylated compounds is a strategy used in the synthesis of natural products. researchgate.net

Investigation of Physicochemical Properties : Characterizing the physical and chemical properties of this compound is essential for its practical application. This includes determining its molecular weight, boiling point, and spectroscopic data. ontosight.ailookchem.com

The following table summarizes some of the key physicochemical properties of this compound and a related compound, 1-chlorocyclopentene.

| Property | This compound | 1-Chlorocyclopentene |

| Molecular Formula | C6H9Cl lookchem.com | C5H7Cl ontosight.ainih.gov |

| Molecular Weight | 116.59 g/mol lookchem.com | ~102.56 g/mol ontosight.ainih.gov |

| CAS Number | 58729-25-2 lookchem.com | 930-29-0 nih.gov |

| Boiling Point | Not specified | ~143°C ontosight.ai |

| XLogP3 | 1.9 lookchem.com | 2.1 nih.gov |

| Hydrogen Bond Donor Count | 0 lookchem.com | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 0 lookchem.com | 0 nih.gov |

| Rotatable Bond Count | 1 lookchem.com | 0 nih.gov |

Structure

3D Structure

Properties

CAS No. |

58729-25-2 |

|---|---|

Molecular Formula |

C6H9Cl |

Molecular Weight |

116.59 g/mol |

IUPAC Name |

1-(chloromethyl)cyclopentene |

InChI |

InChI=1S/C6H9Cl/c7-5-6-3-1-2-4-6/h3H,1-2,4-5H2 |

InChI Key |

BWHPJIXBOXQWHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)CCl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Chloromethyl Cyclopentene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group in 1-(chloromethyl)cyclopentene is susceptible to nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The primary nature of the carbon bearing the chlorine suggests an S(N)2 mechanism, but its allylic-like position also allows for an S(N)1 pathway through a stabilized carbocation.

Nucleophilic substitution reactions can proceed through two main pathways: S(N)1 (Substitution Nucleophilic Unimolecular) and S(N)2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.com The pathway taken by this compound depends on factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates. pressbooks.publibretexts.org

The S(N)2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. pressbooks.pubpbworks.com For this compound, being a primary halide, the S(N)2 pathway is sterically accessible. pbworks.com

The S(N)1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a fast attack of the nucleophile on the carbocation. masterorganicchemistry.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate. pressbooks.publibretexts.orgpbworks.com The primary carbocation that would form from this compound is inherently unstable; however, its position adjacent to the double bond allows for significant resonance stabilization, making the S(N)1 pathway viable.

| Feature | S(N)1 Pathway | S(N)2 Pathway |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

A comparative table of S(N)1 and S(N)2 reaction characteristics. pressbooks.publibretexts.org

The cyclopentene (B43876) double bond plays a critical role in enhancing the rate of nucleophilic substitution at the chloromethyl group, regardless of the mechanism.

In S(N)1 reactions , the double bond stabilizes the resulting carbocation intermediate through resonance. The positive charge is delocalized over two carbon atoms, creating a more stable allylic-like cation. This delocalization lowers the activation energy for the formation of the carbocation, accelerating the reaction rate compared to a saturated analogue like (chloromethyl)cyclopentane. evitachem.com

In S(N)2 reactions , the adjacent double bond also provides stabilization, albeit to a lesser extent. The p-orbitals of the double bond overlap with the p-orbital of the carbon undergoing substitution in the transition state. This overlap of the π system helps to lower the energy of the five-coordinate transition state, thus increasing the reaction rate.

Electrophilic and Radical Reactions of the Cyclopentene Moiety

The electron-rich carbon-carbon double bond of the cyclopentene ring is a site for electrophilic and radical addition reactions. nbinno.com In these reactions, the π bond is broken, and two new σ bonds are formed.

Electrophilic Addition: In the addition of an unsymmetrical electrophilic reagent like a hydrogen halide (HX) to the double bond, the reaction's orientation is governed by Markovnikov's rule . pressbooks.publibretexts.org The rule states that the electrophile (typically H+) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orglibretexts.org In the case of this compound, the initial addition of a proton would lead to a tertiary carbocation, which is more stable than the alternative secondary carbocation. The nucleophile (X-) then attacks this carbocation. pressbooks.pub

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com The stereochemical outcome of an addition reaction depends on the mechanism. For example, halogenation with Cl2 or Br2 often proceeds through a cyclic halonium ion intermediate, resulting in anti-addition (the two new groups add to opposite faces of the double bond). Hydroboration-oxidation, in contrast, typically results in syn-addition (both groups add to the same face). nbinno.com E1 elimination reactions, which can be considered the reverse of addition, are stereoselective and favor the formation of the more stable trans (E) isomer where possible. chemistrysteps.comyoutube.comyoutube.com

Radical Addition: Radical reactions can also occur at the double bond, often initiated by light or a radical initiator. The regioselectivity of radical addition can be opposite to that of electrophilic addition (anti-Markovnikov) in certain cases, such as the addition of HBr in the presence of peroxides. Radical addition of compounds like chloroform (B151607) can also occur. nih.govrsc.org

| Reaction Type | Regioselectivity | Stereoselectivity |

| Electrophilic Addition (HX) | Markovnikov | Mixture of syn and anti |

| Electrophilic Addition (X2) | N/A | Typically anti |

| Hydroboration-Oxidation | Anti-Markovnikov | Syn |

| Radical Addition (HBr, ROOR) | Anti-Markovnikov | Mixture of syn and anti |

A summary of selectivity in common addition reactions.

Cycloaddition reactions are processes in which two unsaturated molecules react to form a cyclic compound. The cyclopentene double bond can participate as one of the components in these reactions. A common example is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne). In this context, this compound could act as the dienophile, reacting with a diene to form a new six-membered ring. Another possibility is a [3+2] cycloaddition, where a three-atom system adds across the double bond to form a five-membered ring. growingscience.comresearchgate.net

Rearrangement Reactions and Carbocation Chemistry

Carbocations are key intermediates in both S(N)1 reactions and electrophilic addition reactions. These high-energy species are prone to rearrangement to form more stable carbocations if possible.

In the context of this compound, the carbocation formed via the S(N)1 pathway is an allylic-like cation. This cation is resonance-stabilized, with the positive charge shared between the exocyclic methylene (B1212753) carbon and the C1 carbon of the cyclopentene ring. Nucleophilic attack can therefore occur at either of these positions, potentially leading to a mixture of products, including the unrearranged 1-(nucleomethyl)cyclopentene and a rearranged product, 2-nucleo-1-(methylidene)cyclopentane.

Similarly, the carbocation formed during electrophilic addition to the double bond is a tertiary carbocation. While tertiary carbocations are relatively stable, rearrangements (such as hydride or alkyl shifts) could occur if a more stable carbocation could be formed, although this is less likely in this specific system. The study of rearrangements in related cyclic systems, such as the interconversion of cyclopropylcarbinyl and cyclobutyl cations, highlights the complex chemistry that can arise from carbocation intermediates. stackexchange.com

Ring Expansion and Contraction Phenomena

Ring expansion and contraction are pivotal transformations in organic synthesis, often driven by the formation of more stable carbocyclic frameworks. In the context of this compound and related structures, these phenomena are typically mediated by carbocationic intermediates, where the relief of ring strain and the attainment of a more stable carbocation are significant driving forces.

The propensity for a ring to expand or contract is intrinsically linked to its inherent stability. For instance, cyclobutane (B1203170) rings are considerably more strained than cyclopentane (B165970) rings, providing a thermodynamic impetus for ring expansion. This principle is evident in the rearrangement of cyclobut-2-enylmethyl cations, which undergo a regiospecific and highly stereoselective 1,2-vinyl shift to yield 4-chlorocyclopentenes. libretexts.org This transformation highlights a pathway where a four-membered ring expands to a five-membered ring, driven by the formation of a more stable cyclopentenyl system.

A classic example of a predictable ring expansion is the Tiffeneau–Demjanov rearrangement. This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium salt. The subsequent loss of nitrogen gas produces a primary carbocation, which can then undergo a 1,2-alkyl shift, leading to a ring-expanded ketone. dntb.gov.uaacs.org For a derivative of this compound, this would necessitate the conversion of the chloromethyl group to an aminomethyl group and the introduction of a hydroxyl group on the adjacent carbon. The rearrangement would then proceed to a cyclohexanone (B45756) derivative. The Tiffeneau-Demjanov rearrangement is known for its high yields and selectivity, particularly for the formation of five, six, and seven-membered rings. dntb.gov.ua

The mechanism of these rearrangements hinges on the formation of a carbocation adjacent to the ring. In the case of this compound, solvolysis or Lewis acid catalysis can facilitate the departure of the chloride ion, generating a cyclopentenylcarbinyl cation. This primary carbocation is inherently unstable and prone to rearrangement. One possibility is a 1,2-hydride shift if a suitable hydrogen atom is available, leading to a more stable tertiary carbocation within the ring. However, a more significant rearrangement involves the migration of a carbon-carbon bond of the ring to the exocyclic methylene carbon. This would result in a ring expansion to a cyclohexenyl cation. The relative migratory aptitude of the ring carbons versus other potential migrating groups will dictate the product distribution.

Conversely, ring contraction is also a possibility, although generally less favored for a five-membered ring unless specific structural features are present that would stabilize the resulting four-membered ring system.

Table 1: Driving Forces for Ring Expansion and Contraction

| Phenomenon | Driving Force(s) | Example Reaction/Intermediate |

| Ring Expansion | Relief of ring strain (e.g., cyclobutane → cyclopentane) | Rearrangement of cyclobut-2-enylmethyl cations |

| Formation of a more stable carbocation (e.g., primary → secondary/tertiary) | Tiffeneau–Demjanov rearrangement | |

| Ring Contraction | Formation of a highly stabilized carbocation (less common for cyclopentane) | Favorskii rearrangement (for α-haloketones) |

Stereoelectronic Effects on Rearrangement Mechanisms

Stereoelectronic effects, which pertain to the influence of the spatial arrangement of orbitals on the outcome of a reaction, are crucial in understanding the mechanisms of rearrangements involving this compound. For a carbocation rearrangement to occur, there must be effective overlap between the filled migrating orbital (e.g., a C-C or C-H bond) and the empty p-orbital of the carbocationic center.

In the context of the cyclopentenylcarbinyl cation formed from this compound, the conformation of the cyclopentene ring and the orientation of the exocyclic chloromethyl group will influence the alignment of the orbitals. For a ring expansion to occur, a C-C bond of the cyclopentene ring must be anti-periplanar to the departing leaving group (the chloride ion) to facilitate a concerted migration. This alignment allows for continuous orbital overlap throughout the transition state, lowering the activation energy for the rearrangement.

The planarity of the cyclopentene ring is distorted, and it exists in various envelope and half-chair conformations that rapidly interconvert. The specific conformation at the moment of ionization and rearrangement will play a significant role in determining which C-C bond is properly aligned for migration. Substituents on the ring can influence the conformational equilibrium and thereby direct the outcome of the rearrangement.

Furthermore, the electronic nature of the double bond in the cyclopentene ring can influence the stability of the transition state. The π-system can participate in the stabilization of the developing positive charge through hyperconjugation or direct delocalization, depending on the specific rearrangement pathway. For instance, in the expansion to a cyclohexenyl cation, the π-electrons can help to stabilize the transition state leading to the more stable six-membered ring.

Cross-Coupling Reactions and Transition Metal-Mediated Transformations

This compound is a versatile substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of an allylic chloride makes it particularly amenable to palladium-catalyzed transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed for their ability to catalyze a diverse array of coupling reactions with high efficiency and functional group tolerance. nih.gov For this compound, two of the most relevant transformations are the Suzuki and Heck reactions.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govuwindsor.ca this compound can serve as the electrophilic partner in this reaction. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound, forming a palladium(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov This methodology allows for the introduction of a wide variety of alkyl, alkenyl, aryl, and heteroaryl groups at the methylene position of the cyclopentene ring.

The Heck reaction is another cornerstone of palladium catalysis, involving the coupling of an unsaturated halide with an alkene. nih.govuwindsor.ca While the classic Heck reaction involves aryl or vinyl halides, allylic halides like this compound can also participate in related transformations. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. nih.gov This reaction can be used to introduce the cyclopentenylmethyl group onto another molecule.

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst | Key Mechanistic Steps | Product Type |

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Pd(PPh₃)₄, Pd(OAc)₂ | Oxidative addition, Transmetalation, Reductive elimination | Substituted cyclopentene |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃ | Oxidative addition, Migratory insertion, β-Hydride elimination | Substituted alkene |

Stereochemical Control in Organometallic Processes

Achieving stereochemical control in transition metal-catalyzed reactions is a paramount goal in modern organic synthesis. For reactions involving this compound, the generation of new stereocenters can be controlled through the use of chiral ligands on the metal catalyst.

In palladium-catalyzed allylic alkylation (AAA) reactions, a soft nucleophile attacks a π-allylpalladium complex. uwindsor.ca The reaction of this compound with a palladium(0) catalyst generates a symmetrical π-allylpalladium intermediate. The subsequent nucleophilic attack can occur at either terminus of the allyl system. If the nucleophile is prochiral, or if the cyclopentene ring is appropriately substituted, new stereocenters can be formed. The use of chiral phosphine (B1218219) ligands, such as those derived from Trost's ligand or BINAP, can induce asymmetry in the product by controlling the facial selectivity of the nucleophilic attack. This allows for the synthesis of enantioenriched cyclopentene derivatives.

Asymmetric Heck reactions have also been developed, where chiral ligands are used to control the stereochemistry of the newly formed C-C bond. nih.govnih.gov While intermolecular asymmetric Heck reactions with allylic chlorides can be challenging, intramolecular variants have been shown to be highly effective in controlling stereochemistry. For a suitably functionalized derivative of this compound, an intramolecular Heck reaction could be envisioned to construct a bicyclic system with high enantioselectivity. The chiral ligand environment around the palladium center dictates the facial selectivity of the alkene insertion and can lead to the formation of one enantiomer in preference to the other.

The development of palladium-catalyzed asymmetric reductive Heck reactions has further expanded the scope of these transformations, allowing for the synthesis of chiral bicyclic systems from cyclopentene precursors. chemistryviews.org

Functional Group Interconversions on this compound

The chloromethyl group in this compound is a versatile handle for a variety of functional group interconversions, primarily through nucleophilic substitution reactions. The allylic nature of the chloride enhances its reactivity towards nucleophiles.

A straightforward functional group interconversion is the hydrolysis of the chloride to the corresponding alcohol, cyclopent-1-enylmethanol. This can be achieved by reacting this compound with water, often in the presence of a mild base to neutralize the hydrochloric acid that is formed. The resulting allylic alcohol is a valuable synthetic intermediate.

Another common transformation is the reaction with cyanide ion to form cyclopent-1-enylacetonitrile. This reaction extends the carbon chain by one atom and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The chloride can also be displaced by other nucleophiles, such as azide (B81097) ion to form an organic azide, which can then be reduced to the corresponding amine or used in click chemistry. nih.gov Reaction with alkoxides or phenoxides would yield the corresponding ethers, while reaction with thiolates would give thioethers.

These nucleophilic substitution reactions provide access to a wide range of functionalized cyclopentene derivatives, highlighting the synthetic utility of this compound as a building block.

Table 3: Examples of Functional Group Interconversions

| Reagent | Product | Functional Group Transformation |

| H₂O | Cyclopent-1-enylmethanol | -CH₂Cl → -CH₂OH |

| NaCN | Cyclopent-1-enylacetonitrile | -CH₂Cl → -CH₂CN |

| NaN₃ | 1-(Azidomethyl)cyclopentene | -CH₂Cl → -CH₂N₃ |

| NaOR' | 1-(Alkoxymethyl)cyclopentene | -CH₂Cl → -CH₂OR' |

| NaSR' | 1-((Alkylthio)methyl)cyclopentene | -CH₂Cl → -CH₂SR' |

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like 1-(chloromethyl)cyclopentene. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with multinuclear analysis, offers a complete picture of the atomic arrangement.

While specific experimental spectra for this compound are not widely published, its structure can be confidently assigned using a combination of 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. For this compound, COSY would show correlations between the vinylic proton and the adjacent allylic protons on the cyclopentene (B43876) ring. It would also show couplings between the different sets of methylene (B1212753) protons within the five-membered ring, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning which protons are attached to which carbons. For instance, the signal for the chloromethyl protons (-CH₂Cl) in the ¹H NMR spectrum would correlate with the signal for the chloromethyl carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for piecing together the molecular structure. Key HMBC correlations expected for this compound would include correlations from the protons of the chloromethyl group to the two olefinic carbons of the cyclopentene ring, confirming the attachment of the -CH₂Cl group to the double bond.

The analysis of both ¹H and ¹³C NMR spectra is fundamental to the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the vinylic proton, the allylic methylene protons, the other ring methylene protons, and the protons of the chloromethyl group. The chemical shift of the chloromethyl protons would be significantly downfield due to the electron-withdrawing effect of the chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the two olefinic carbons, the three different methylene carbons of the cyclopentene ring, and the carbon of the chloromethyl group. The carbon atom bonded to the chlorine will exhibit a characteristic chemical shift in the aliphatic region.

Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |

| =CH | ~5.5-6.0 | ~125-135 | COSY: with allylic -CH₂- HSQC: with =CH carbon HMBC: with allylic -CH₂- carbon and other olefinic carbon |

| =C-CH₂Cl | - | ~135-145 | HMBC: from -CH₂Cl protons |

| -CH₂- (allylic) | ~2.2-2.5 | ~30-40 | COSY: with =CH and other ring -CH₂- HSQC: with allylic -CH₂- carbon |

| -CH₂- | ~1.8-2.2 | ~25-35 | COSY: with adjacent ring -CH₂- protons HSQC: with corresponding -CH₂- carbon |

| -CH₂Cl | ~4.0-4.5 | ~45-55 | HSQC: with -CH₂Cl carbon HMBC: with olefinic carbons |

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes corresponding to its functional groups. These include the C-H stretching and bending vibrations of the alkene and alkane portions of the molecule, the C=C stretching of the double bond, and the C-Cl stretching of the chloromethyl group.

C-Cl Bond: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the IR spectrum, generally in the range of 600-800 cm⁻¹. This absorption is often strong and provides a clear indication of the presence of a chloroalkane functionality.

Cycloalkene Ring: The cyclopentene ring gives rise to several characteristic vibrations. The C=C stretching vibration is expected to produce a moderate intensity peak around 1650 cm⁻¹. The vinylic C-H stretching vibration will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups in the ring will appear just below 3000 cm⁻¹. C-H bending vibrations for the CH₂ groups typically occur around 1450 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Vinylic =C-H Stretch | 3050-3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| C=C Stretch | 1640-1680 | IR, Raman |

| CH₂ Bend (Scissoring) | 1430-1470 | IR |

| C-Cl Stretch | 600-800 | IR |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (molecular formula C₆H₉Cl), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak would be observed.

The fragmentation of this compound under electron ionization would likely proceed through several pathways. A primary fragmentation would be the loss of the chlorine atom to form a stable allylic carbocation. Another significant fragmentation pathway would involve the loss of the chloromethyl radical (-CH₂Cl), also resulting in a stable cyclopentenyl cation. Further fragmentation of the cyclopentene ring could also occur, leading to smaller charged fragments. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry (IMS), especially when coupled with mass spectrometry (IMS-MS), offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under the influence of an electric field. nih.gov This technique is particularly valuable for distinguishing between isomers that may have identical mass-to-charge ratios and similar chromatographic retention times. nih.govmdpi.com

For a compound like this compound, several structural isomers are possible, including positional isomers where the chloromethyl group is attached to different carbons of the cyclopentene ring, and stereoisomers (enantiomers and diastereomers). These isomers can exhibit subtle differences in their three-dimensional structures, which in turn affect their collision cross-section (CCS) – a measure of their rotational average projected area.

In an IMS-MS experiment, ions of this compound and its isomers would be separated based on their drift times through the mobility cell. Ions with a more compact structure (smaller CCS) will experience fewer collisions with the drift gas and will therefore have a shorter drift time than more elongated isomers (larger CCS). frontiersin.org This allows for their differentiation even when they are indistinguishable by mass spectrometry alone. While specific studies on this compound using IMS-MS are not prevalent, the principles of the technique have been successfully applied to separate various classes of isomers, including other halogenated compounds. nih.govamanote.com

Table 2: Conceptual Application of IMS-MS for Isomer Differentiation of Chloromethylcyclopentene Isomers

| Isomer | Structure | Expected Relative Collision Cross-Section (CCS) | Expected Relative Drift Time |

|---|---|---|---|

| This compound | (Structure A) | Intermediate | Intermediate |

| 3-(Chloromethyl)cyclopentene | (Structure B) | Larger | Longer |

| (R)-1-(Chloromethyl)cyclopentene | (Chiral Structure) | Identical to (S)-isomer | Identical to (S)-isomer (without chiral drift gas) |

Note: This table is conceptual and illustrates the expected trends in IMS separation.

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, studies on related substituted cyclopentene and cyclopentane (B165970) derivatives provide insight into the type of structural information that can be obtained. royalsocietypublishing.orgnih.govresearchgate.net For instance, X-ray diffraction analysis of methyl cis-1-chloro-2-trichloromethylcyclopentane-1-carboxylate has provided detailed structural parameters for a chlorinated cyclopentane ring. researchgate.net

A crystallographic study of this compound would reveal the preferred conformation of the cyclopentene ring, which is typically found in an envelope or twisted conformation to relieve ring strain. acs.org It would also precisely define the orientation of the chloromethyl substituent relative to the ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds involving the chlorine atom or C-H groups, which govern the solid-state architecture. mdpi.com

For chiral derivatives of this compound, X-ray crystallography is an invaluable tool for the unambiguous determination of absolute stereochemistry. soton.ac.uk By analyzing the diffraction pattern of a single crystal, the spatial arrangement of all atoms can be determined, allowing for the assignment of R or S configuration to each stereocenter. This is particularly crucial in asymmetric synthesis, where the stereochemical outcome of a reaction needs to be definitively established. nih.gov The Flack parameter, derived from the crystallographic data, is often used to confidently assign the absolute configuration of a chiral molecule. nih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful theoretical framework to complement experimental data, offering insights into the electronic structure, stability, and reactivity of molecules like this compound.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of organic molecules. epfl.ch DFT calculations can be employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental values. researchgate.net

These calculations also provide information about the electronic structure of the molecule. For example, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting its reactivity towards different reagents. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. scispace.com

Theoretical investigations can also be used to study reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed, providing a deeper understanding of the compound's chemical behavior.

Table 3: Representative Data from a Hypothetical DFT Calculation on this compound (B3LYP/6-31G level of theory)*

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | +0.8 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 10.3 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| C-Cl Bond Length | 1.80 Å | Predicted length of the carbon-chlorine bond. |

Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar molecules.

Density Functional Theory (DFT) for Reaction Mechanism Prediction

The reactivity of this compound is primarily dictated by the interplay between the cyclopentene ring and the allylic chloromethyl group. DFT calculations can be employed to model various potential reaction pathways, including nucleophilic substitution (SN2, SN2', SN1) and elimination reactions. For instance, in a nucleophilic substitution reaction, DFT can be used to calculate the energy barriers for the direct displacement of the chloride ion (SN2 pathway) versus an attack at the double bond (SN2' pathway), providing insight into the regioselectivity of the reaction.

A key aspect that DFT can predict is the geometry of the transition states. For an SN2 reaction, a trigonal bipyramidal transition state would be expected, while an SN2' reaction would proceed through a different transition state geometry involving the π-system of the cyclopentene ring. The calculated activation energies for these pathways would indicate the kinetically favored product. Furthermore, DFT can model the potential formation of a carbocation intermediate, characteristic of an SN1 mechanism, and assess its stability. The allylic nature of the system suggests that such a carbocation would be stabilized by resonance, a factor that can be quantified through DFT calculations.

In a theoretical investigation of the reaction of 3-chloro-2-methyl-1-propene with OH radicals, DFT calculations were used to determine the favorability of different reaction channels, including hydrogen abstraction and OH addition. researchgate.net This type of analysis could be applied to this compound to predict its atmospheric degradation pathways or its behavior in radical-initiated reactions. The energy profile for all stationary points involved in the reaction can be calculated to determine the most likely mechanism. researchgate.net

Moreover, DFT studies on similar structures, such as the palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes, highlight the ability of computational methods to explain ligand-controlled regioselectivity. researchgate.net While the aromatic nature of naphthalene (B1677914) distinguishes it from cyclopentene, the study demonstrates how DFT can unravel the mechanistic details of reactions involving a chloromethyl group attached to a cyclic system. researchgate.net

The choice of functional and basis set is crucial for the accuracy of DFT predictions. For systems involving halogens and potential weak interactions, functionals that account for dispersion effects are often necessary to obtain reliable results. Solvation models can also be incorporated to simulate reaction conditions in different solvents, providing a more realistic prediction of the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to understanding its reactivity and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface and simulate the time-dependent behavior of molecules.

The cyclopentene ring is not planar and exists in a puckered conformation, typically an "envelope" or "twist" form. The presence of the chloromethyl substituent at the C1 position influences the conformational preference of the ring. Computational methods, such as DFT, can be used to determine the relative energies of the different conformers of this compound. A computational study on various cyclopentene derivatives revealed that the size and substitution pattern of groups attached to the ring have a significant impact on the torsional strain and, consequently, the ring's conformation. figshare.comnih.gov For this compound, the interaction between the chloromethyl group and the adjacent hydrogens on the cyclopentene ring will dictate the most stable conformation.

Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule and the transitions between different low-energy conformations. Such simulations would likely show the pseudorotation of the cyclopentene ring, where the pucker moves around the ring. The trajectory of the chloromethyl group relative to the ring can also be analyzed to understand its rotational freedom and preferred orientations. While specific MD simulations for this compound are not published, the general principles of cyclopentane and its derivatives' dynamics are well-established. biomedres.us

The data from conformational analysis and MD simulations can be used to generate Boltzmann-weighted populations of the different conformers at a given temperature. This information is valuable as the reactivity of a molecule can be dependent on its conformation. For example, the accessibility of the electrophilic carbon in the chloromethyl group to an incoming nucleophile might differ between various conformers.

The following table summarizes key parameters that would be investigated in a computational study of this compound's conformation.

| Parameter | Description | Predicted Significance for this compound |

| Dihedral Angle (C2-C1-C5-C4) | Describes the puckering of the cyclopentene ring. | Will determine if the ring adopts an envelope or twist conformation. |

| Torsional Angle (Cl-C6-C1-C2) | Defines the orientation of the chloromethyl group relative to the double bond. | Influences steric interactions and the accessibility of the reactive center. |

| Conformational Energy | The relative potential energy of different conformers. | Determines the most stable conformation and the population of each conformer at equilibrium. |

| Energy Barrier to Interconversion | The energy required to transition between different conformers. | Indicates the flexibility of the molecule and the rate of conformational changes. |

Synthetic Applications and Derivatization Strategies of 1 Chloromethyl Cyclopentene

1-(Chloromethyl)cyclopentene as a Chiral Building Block

The presence of an allylic chloride makes this compound an excellent substrate for transition-metal-catalyzed asymmetric reactions. acs.orguwindsor.ca These processes allow for the conversion of the achiral starting material into valuable, enantiomerically enriched products, establishing it as a key chiral building block in asymmetric synthesis. acs.orgresearchgate.net

Enantioselective and Diastereoselective Transformations

Asymmetric Allylic Alkylation (AAA) is a cornerstone of enantioselective synthesis and represents a primary application for substrates like this compound. uwindsor.ca In these reactions, a transition metal catalyst, typically based on palladium or copper, is combined with a chiral ligand. nih.govacs.org This catalytic system activates the allylic chloride, forming a prochiral η³-allyl-metal intermediate. The subsequent attack of a nucleophile is directed by the chiral ligand, leading to the preferential formation of one enantiomer of the product. acs.org

Highly enantioselective copper-catalyzed AAA reactions have been developed for racemic cyclic allylic electrophiles, employing Grignard reagents as nucleophiles. nih.govrsc.org These methods can proceed via a dynamic kinetic asymmetric transformation (DyKAT), where both enantiomers of a racemic starting material are converted into a single product enantiomer, maximizing yield and stereoselectivity. acs.org

The table below summarizes representative catalyst systems and nucleophiles used in the asymmetric allylic alkylation of cyclic allylic electrophiles, which are analogous to transformations involving this compound.

| Catalyst System | Chiral Ligand Type | Nucleophile | Typical Enantioselectivity (ee) |

| [Pd(allyl)Cl]₂ | Phosphinooxazolines (PHOX) | Malonates, Amines | >95% |

| CuBr·SMe₂ | Phosphoramidite | Grignard Reagents (RMgX) | >90% nih.gov |

| [Ir(COD)Cl]₂ | Phosphoramidite | α-Aryl Acetamides | >99% acs.org |

| CuI | N-Heterocyclic Carbene (NHC) | Alkylzirconocenes | >93% acs.org |

This table presents generalized data for cyclic allylic electrophiles to illustrate the potential of this compound in such transformations.

Diastereoselective reactions are also readily accessible. The addition of organozinc reagents, formed from polysubstituted allylic chlorides, to aldehydes and ketones can proceed with high levels of diastereoselectivity, enabling the synthesis of complex homoallylic alcohols. figshare.comrsc.org

Construction of Stereogenic Centers

The primary utility of enantioselective and diastereoselective transformations is the precise construction of new stereogenic centers. nih.gov In the context of this compound, nucleophilic attack on the η³-allyl-metal intermediate can establish a stereocenter at the carbon bearing the incoming nucleophile.

This approach is powerful for creating not only tertiary but also challenging all-carbon quaternary stereocenters. acs.org For instance, the iridium/magnesium-catalyzed allylic alkylation of α-substituted acetamides with trisubstituted allylic carbonates demonstrates the ability to form vicinal tertiary and quaternary stereocenters with excellent control over both relative and absolute stereochemistry. acs.org The application of such methodologies to this compound would allow for the synthesis of highly substituted cyclopentane (B165970) derivatives, which are common motifs in complex natural products. The stereochemical outcome is dictated by the catalyst and ligand, allowing access to different stereoisomers by simply changing the chirality of the ligand. acs.org

Precursor to Biologically Relevant Scaffolds and Complex Organic Molecules

The cyclopentene (B43876) framework is a core unit in numerous natural products and biologically active molecules, including prostaglandins (B1171923) and various alkaloids. acs.orgnih.gov this compound provides a convenient entry point for the synthesis of these complex targets due to its dual reactivity.

Incorporation into Polycyclic and Heterocyclic Systems

The cyclopentene ring of this compound can serve as the foundation for constructing fused ring systems. Annulation strategies, such as cycloadditions or tandem cyclization reactions, can be employed to build additional rings onto the five-membered core, leading to polycyclic architectures. oregonstate.edu For example, cyclopentene derivatives can be utilized in the synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). rsc.org

Furthermore, the allylic chloride functionality is a gateway for synthesizing a wide array of heterocyclic compounds. nih.gov Nucleophilic substitution of the chloride with heteroatom nucleophiles (e.g., amines, alcohols, thiols) introduces nitrogen, oxygen, or sulfur atoms. evitachem.com The resulting functionalized cyclopentene can then undergo intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. For instance, reaction with an amine followed by an intramolecular cyclization could yield bicyclic nitrogen-containing heterocycles.

Utility in Target-Oriented Synthesis

In target-oriented synthesis, chiral building blocks derived from simple starting materials are invaluable. nih.gov Asymmetric allylic alkylation of this compound can generate chiral intermediates that are elaborated into complex natural products. uwindsor.ca A prominent example is the synthesis of prostaglandins, which often contain a functionalized cyclopentane or cyclopentenone core. acs.org The enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol, a scaffold present in prostaglandins and furanocembranoid diterpenes, highlights the power of palladium-catalyzed AAA in preparing key intermediates for natural product synthesis. nih.gov The ability to install functionality with high stereocontrol makes this compound a strategic precursor for accessing these and other biologically significant molecules.

Functionalization and Derivatization Approaches

The reactivity of this compound is dominated by the allylic chloride moiety, which is highly susceptible to nucleophilic substitution. evitachem.com This allows for the straightforward introduction of a wide variety of functional groups, making it a versatile platform for chemical derivatization.

The primary reaction pathway is nucleophilic substitution, which can occur via an Sₙ2 or Sₙ2' mechanism. In an Sₙ2 reaction, the nucleophile directly displaces the chloride, attaching to the methylene (B1212753) carbon. In an Sₙ2' reaction, the nucleophile attacks the double bond at the C3 position, leading to a shift of the double bond and displacement of the chloride. Copper-catalyzed reactions, for instance, can favor Sₙ2'-selective substitution with nucleophiles like arylboronic esters. researchgate.net

The table below illustrates the diverse functional groups that can be introduced via nucleophilic substitution on this compound.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Hydroxide (B78521) | NaOH | -CH₂OH | Allylic Alcohol |

| Alkoxide | NaOR | -CH₂OR | Allylic Ether |

| Carboxylate | RCOONa | -CH₂OOCR | Allylic Ester |

| Amine | R₂NH | -CH₂NR₂ | Allylic Amine |

| Thiolate | NaSR | -CH₂SR | Allylic Thioether |

| Cyanide | NaCN | -CH₂CN | Allylic Nitrile |

| Azide (B81097) | NaN₃ | -CH₂N₃ | Allylic Azide |

| Grignard Reagent | RMgBr | -CH₂R | Alkylated Cyclopentene |

| Organocuprate | R₂CuLi | -CH₂R | Alkylated Cyclopentene |

| Enolate | Lithium enolate | -CH₂-CH-C=O | γ,δ-Unsaturated Ketone |

Beyond substitution, other derivatization strategies can be envisioned. Elimination reactions, promoted by a strong, non-nucleophilic base, could generate 1-methylenecyclopent-2-ene or 1-methylcyclopentadiene. The double bond itself can also be functionalized through reactions such as epoxidation, dihydroxylation, or halogenation, provided that reaction conditions are chosen to avoid interference from the highly reactive allylic chloride.

Selective Modification of the Chloromethyl Group

The reactivity of this compound is largely dominated by the presence of the chloromethyl group attached to the cyclopentene ring. This functional group serves as a versatile handle for a variety of selective modifications, primarily through nucleophilic substitution reactions. The carbon-chlorine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles. The departure of the chloride ion, a good leaving group, is facilitated by the formation of a resonance-stabilized allylic carbocation, which enhances the reactivity of the substrate in S_N1-type reactions. Alternatively, direct displacement via an S_N2 mechanism can also occur. evitachem.comnih.gov

Key selective modifications of the chloromethyl group include:

Nucleophilic Substitution Reactions: This is the most common strategy for modifying the chloromethyl group. A wide range of nucleophiles can be employed to displace the chloride ion, leading to the formation of diverse functionalized cyclopentene derivatives. For example, reaction with hydroxide or alkoxide ions yields the corresponding cyclopentenyl carbinols or ethers. The introduction of a cyano group, a valuable precursor for carboxylic acids, amines, and other functionalities, can be achieved by treatment with cyanide salts.

Friedel-Crafts Alkylation: this compound can act as an alkylating agent in Friedel-Crafts reactions. wikipedia.orglibretexts.org In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chloromethyl group can be activated to generate a carbocationic intermediate. youtube.commasterorganicchemistry.com This electrophile can then attack an aromatic ring, resulting in the formation of a new carbon-carbon bond and the synthesis of (cyclopentenylmethyl)arenes. libretexts.org This reaction is a powerful tool for constructing more complex molecular architectures based on the cyclopentene scaffold.

The table below summarizes some of the key nucleophilic substitution reactions involving this compound.

| Nucleophile | Reagent Example | Product Class | Resulting Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Cyclopentenyl Carbinol | -CH₂OH |

| Cyanide | Sodium Cyanide (NaCN) | Cyclopentenylacetonitrile | -CH₂CN |

| Amine | Ammonia (B1221849) (NH₃) | Cyclopentenylmethylamine | -CH₂NH₂ |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenyl(cyclopentenylmethyl)sulfane | -CH₂SPh |

| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)cyclopentene | -CH₂N₃ |

Chemical Derivatization for Enhanced Analytical Performance

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often a necessary step to improve the analyte's properties. jfda-online.com While this compound is somewhat volatile, its analysis can be enhanced by converting it into derivatives with improved thermal stability, volatility, and chromatographic behavior. nih.govresearchgate.net Derivatization can also introduce specific functional groups that lead to more characteristic mass spectral fragmentation patterns, aiding in structural elucidation. jfda-online.com

The primary goal of derivatizing this compound is to replace the reactive chloromethyl group with a more stable, less polar functional group. Common derivatization strategies that could be applied to this compound include:

Substitution with Silylating Agents: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the chlorine atom with a trimethylsilyl (B98337) (TMS) group. nih.gov Although silylation is more common for compounds with active hydrogens (like alcohols or amines), derivatization of alkyl halides can be achieved under specific conditions. The resulting TMS ether would be more volatile and thermally stable than the parent chloride.

Esterification: The chloromethyl group can be first converted to the corresponding alcohol, 1-cyclopentenylmethanol, via hydrolysis. This alcohol can then be readily esterified using reagents like alkyl chloroformates or acid anhydrides in the presence of a base. researchgate.net The resulting esters are generally more volatile and exhibit better chromatographic peak shapes.

Thioether Formation: Reaction with a thiol, such as thiophenol, in the presence of a base would yield a stable thioether. These derivatives often exhibit good chromatographic properties and produce distinct mass spectra.

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired volatility, the detection method, and the potential for interference from other sample components.

| Derivatization Strategy | Reagent Class | Example Reagent | Potential Derivative | Benefit for GC-MS |

| Silylation | Silylating Agent | MSTFA | 1-(Trimethylsilylmethyl)cyclopentene | Increased volatility, thermal stability |

| Esterification (via alcohol) | Acylating Agent | Acetic Anhydride | 1-Cyclopentenylmethyl acetate | Improved peak shape, volatility |

| Thioether Formation | Thiol | Thiophenol | Phenyl(cyclopentenylmethyl)sulfane | Good stability, characteristic fragmentation |

Development of Novel Reaction Sequences Initiated by this compound

The inherent reactivity of this compound makes it an attractive starting material for the development of novel reaction sequences and tandem or cascade reactions. rsc.org Such sequences, where multiple chemical transformations occur in a single pot, are highly desirable in modern organic synthesis due to their efficiency, atom economy, and reduction of waste.

The development of these novel sequences can be initiated by the primary reaction at the chloromethyl group. For example:

Tandem Nucleophilic Substitution/Cyclization: An initial nucleophilic substitution could introduce a functional group that is capable of undergoing a subsequent intramolecular reaction. For instance, if the nucleophile contains a tethered alkene or alkyne, the resulting product could be a substrate for a ring-closing metathesis (RCM) or a Pauson-Khand reaction, leading to the rapid construction of complex polycyclic systems.

Radical-Mediated Cascade Reactions: The carbon-chlorine bond in this compound can be cleaved under radical conditions to generate a cyclopentenylmethyl radical. This reactive intermediate could then participate in a cascade of reactions, such as consecutive radical additions to unsaturated systems, to form multiple carbon-carbon bonds in a single operation. The Giese reaction is an example of a radical addition process that could be incorporated into such a sequence. rsc.org

Domino Reactions Involving Allylic Rearrangements: The allylic nature of the system allows for the possibility of reactions that involve allylic rearrangements (e.g., organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements). A carefully designed substrate, synthesized from this compound, could be triggered to undergo a domino sequence involving an initial substitution followed by a concerted rearrangement, leading to a significant increase in molecular complexity.

The exploration of such reaction sequences starting from this compound opens up new avenues for the efficient synthesis of complex molecules containing the cyclopentene motif, which is a common structural element in many natural products and biologically active compounds.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes for 1-(Chloromethyl)cyclopentene

The traditional synthesis of allylic chlorides often involves reagents and conditions that are misaligned with modern principles of green chemistry. Consequently, a significant research thrust is the development of more sustainable pathways to this compound, focusing on renewable feedstocks, atom economy, and the reduction of hazardous waste.

A promising bio-based approach starts with feedstocks like furfuryl alcohol, derivable from hemicellulose. researchgate.net This can be converted via Piancatelli rearrangement to hydroxycyclopentenone intermediates, establishing a green route to the core cyclopentene (B43876) structure. researchgate.net The subsequent challenge lies in the sustainable transformation of a precursor alcohol, such as cyclopentene-1-methanol, to the target chloride.

Modern chlorination methods are moving away from harsh reagents like thionyl chloride. rsc.org Research has demonstrated a variety of greener alternatives applicable to allylic alcohols. These include systems using dimethyl sulfoxide (B87167) (DMSO) activated by chlorotrimethylsilane, which offer high regioselectivity under mild conditions. annualreviews.orgnih.gov Other approaches employ Lewis acids like aluminum chloride (AlCl₃) or gallium trichloride (B1173362) (GaCl₃) with tartrate ligands, which can catalyze the chlorination of alcohols under neutral conditions, enhancing substrate compatibility. rsc.orgresearchgate.netrsc.org

Phase-transfer catalysis (PTC) represents another key strategy for greening the synthesis. researchgate.net PTC can facilitate the reaction between an aqueous inorganic chloride source and the organic-soluble alcohol precursor, often reducing the need for harsh organic solvents and enabling the use of more benign bases like sodium hydroxide (B78521). duke.edusynplechem.comresearchgate.net

Below is a comparative table of traditional versus emerging sustainable chlorination methods for allylic alcohols.

Table 1: Comparison of Chlorination Methods for Allylic Alcohols

| Method | Reagent(s) | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Thionyl Chloride (SOCl₂) | High yield, well-established | Generates corrosive HCl and SO₂ byproducts |

| Appel Reaction | CCl₄, Triphenylphosphine | Mild conditions | Stoichiometric phosphine (B1218219) oxide waste |

| Sustainable | Activated DMSO/TMSCl | Mild, regioselective, scalable annualreviews.org | Requires careful control of conditions |

| Sustainable | Lewis Acid (e.g., AlCl₃) | Low cost, readily available reagent rsc.org | Can be substrate-specific |

| Sustainable | Phase-Transfer Catalysis | Reduces organic solvent use, uses simple bases researchgate.net | Catalyst may require separation |

Exploration of Novel Catalytic Systems for its Transformations

As a versatile electrophile, this compound is a prime candidate for a wide array of catalytic transformations. The exploration of novel catalytic systems is unlocking new reaction pathways, providing access to complex molecules with high efficiency and selectivity.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds using allylic chlorides. Recent advancements include reductive cross-coupling reactions that can join this compound with partners like aziridines or enynes under mild conditions, often using manganese as a reductant. Current time information in Mid Ulster, GB.nih.govnih.gov These methods are notable for their functional group tolerance. Current time information in Mid Ulster, GB. Furthermore, nickel-catalyzed conjunctive cross-coupling enables the 1,2-dicarbofunctionalization of alkenes, where an allyl group from a reagent like this compound can be added across a double bond along with another nucleophile. acs.orgchemistryworld.com

Photoredox and Dual Catalysis: Visible-light photoredox catalysis offers a means to generate radical intermediates from allylic chlorides under exceptionally mild conditions. diva-portal.org This strategy can be combined with nickel catalysis in a dual-catalytic cycle. researchgate.net In such a system, a photocatalyst absorbs light and engages the allylic chloride to form an allyl radical, which is then captured by a nickel catalyst to participate in cross-coupling reactions. This approach has been successfully applied to allylic arylations, providing a novel route to functionalized cyclopentene derivatives. researchgate.netnih.gov

Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity and sustainability. While direct enzymatic reactions on this compound are still an emerging area, research on related allylic compounds demonstrates significant potential. Engineered enzymes, such as variants of myoglobin (B1173299) or cytochrome P450 monooxygenases, have been shown to catalyze transformations on allylic substrates, including C-C bond formation and selective oxidations. researchgate.netnih.govlaryee.comnih.gov Adapting these biocatalytic systems for reactions involving this compound could lead to highly enantioselective synthetic routes to chiral building blocks.

Table 2: Emerging Catalytic Transformations for Allylic Chlorides

| Catalytic System | Reaction Type | Key Features | Potential Products from this compound |

|---|---|---|---|

| Nickel/Manganese | Reductive Cross-Coupling | High functional group tolerance, mild conditions Current time information in Mid Ulster, GB. | β-Allyl-substituted amines, complex cyclic systems |

| Photoredox/Nickel | Dual Catalytic Arylation | Uses visible light, forms C(sp²)-C(sp³) bonds researchgate.net | Aryl-substituted cyclopentylmethyl compounds |

| Engineered Myoglobin | Biocatalytic C-C Coupling | High enantioselectivity, sustainable nih.gov | Chiral homoallylic sulfides and related structures |

| Organocatalysis | Asymmetric Substitution | Metal-free, potential for high enantioselectivity youtube.com | Enantioenriched cyclopentene derivatives |

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The reactive and often transient nature of intermediates in reactions involving this compound necessitates advanced analytical techniques that can monitor the reaction as it happens.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. wiley.com By using specialized equipment like high-pressure NMR tubes, researchers can record spectra under actual reaction conditions, allowing for the direct observation of catalytically active species, intermediates, and products over time. wiley.comnih.gov This technique has been applied to study the kinetics of Sₙ2 reactions involving allylic chlorides and to unravel complex catalytic cycles in organometallic chemistry. acs.orgnih.gov

For extremely fast processes, such as those in photoredox catalysis, ultrafast transient absorption spectroscopy is employed. annualreviews.org This technique uses laser pulses on the femtosecond to microsecond timescale to initiate a reaction and then probe the resulting short-lived excited states and radical intermediates. nih.govdiva-portal.org Such studies are essential for mapping the sequential electron transfer steps and radical additions that constitute a photoredox catalytic cycle. nih.govrecercat.cat

Computational Design of New Reactions and Derivatization Pathways

The synergy between experimental and computational chemistry is accelerating the pace of discovery. In silico methods are increasingly used not just to explain observed results but to predict new ones, guiding the design of novel reactions and derivatization pathways for this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. It is used to calculate the energies of transition states and intermediates, providing deep insight into reaction mechanisms and the origins of selectivity. rsc.org For instance, DFT studies on palladium-catalyzed allylic substitution have been used to elucidate how the structure of the ligand controls whether a nucleophile attacks the ortho- or para- position of a π-allyl intermediate, a critical factor for regioselectivity. rsc.org Such calculations can screen potential ligands before they are ever synthesized in the lab. rsc.org

Beyond DFT, machine learning (ML) is emerging as a transformative tool. beilstein-journals.org ML models can be trained on large datasets of reaction outcomes to predict the performance of new reactions, including yield and selectivity. nih.govresearchgate.net For allylic substitution, researchers are developing innovative "substrate-aware" descriptors that allow ML models to capture the key electronic and steric features of reactants. nih.gov These models can then predict the outcome of reactions with previously unseen combinations of substrates, catalysts, and ligands, drastically reducing the experimental effort required for reaction optimization. nih.govnih.gov

Table 3: Computational Approaches in Allylic Chloride Chemistry

| Technique | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Investigation | Transition state energies, origins of regio- and enantioselectivity rsc.orgrsc.org |

| DFT | Ligand/Catalyst Screening | Prediction of catalyst performance based on electronic/steric properties nih.gov |

| Machine Learning (ML) | Reaction Outcome Prediction | Estimation of reaction yield and selectivity for new substrate combinations nih.gov |

| Machine Learning (ML) | Reaction Optimization | Identification of optimal reaction conditions (e.g., catalyst, solvent, temp.) duke.edunih.gov |

Integration of this compound into Automated Synthesis Platforms

The translation of chemical discoveries from the lab to industrial application is being accelerated by the integration of robotics, flow chemistry, and data science in automated synthesis platforms. This compound, as a reactive building block, is well-suited for such systems, which can handle hazardous reagents safely and enable rapid reaction optimization.

Continuous Flow and Microfluidic Reactors: Performing reactions in continuous flow or microfluidic reactors offers numerous advantages over traditional batch chemistry, including superior heat and mass transfer, precise control over reaction time, and enhanced safety when dealing with reactive intermediates. nih.govresearchgate.net These systems are ideal for screening reaction conditions for transformations involving this compound, as parameters like temperature, pressure, and reagent ratios can be varied quickly and automatically. rug.nl

High-Throughput Experimentation (HTE): Robotic platforms are used to prepare, run, and analyze hundreds of reactions in parallel in small-scale formats like 96-well plates. researchgate.netyoutube.com This allows for the rapid screening of vast arrays of catalysts, ligands, solvents, and bases to identify optimal conditions for a desired transformation of this compound. rsc.org Analysis is often performed using high-speed techniques like mass spectrometry. nih.gov

Automated Optimization: The true power of these platforms is realized when HTE is coupled with machine learning algorithms for "active learning" or "adaptive optimization". duke.edu In this paradigm, an initial set of experiments is performed, and the results are fed to an ML model. The model then intelligently suggests the next set of experiments most likely to lead to improved outcomes. nih.gov This closed-loop process can identify optimal reaction conditions with far fewer experiments than traditional one-variable-at-a-time or grid-search methods, accelerating the development of new synthetic methods for derivatizing this compound. duke.edusynplechem.com

Q & A

Q. What are the recommended synthetic routes for 1-(Chloromethyl)cyclopentene in academic research?

The synthesis of this compound typically involves cyclopentene derivatives and chloromethylation agents. Key methodologies include:

- Chlorination of cyclopentene derivatives : Reacting cyclopentene with chloromethylating agents (e.g., HCl or chloromethyl ethers) under controlled conditions. For example, analogous methods for 2-Cyclopentenone synthesis use HCl and sodium sulfate for dehydration .

- Solvent selection : Methylene chloride (75-09-2) is often employed due to its inertness and compatibility with chlorination reactions .

- Purification : Distillation under reduced pressure (e.g., boiling point ~72°C, similar to 1-Methylcyclopentene) and characterization via GC-MS or NMR to confirm purity .

Q. How should researchers characterize the purity and structure of this compound?

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatility .

- Waste disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal, following ECHA and INRS guidelines .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity of this compound in Diels-Alder reactions?

- Quantum mechanical modeling : High-level ab initio methods (e.g., MP2 or CCSD(T)) optimize transition states and activation energies for cycloadditions. For example, studies on cyclopentene’s puckering barrier (C vs. C conformers) inform steric effects in reactivity .

- Reaction mechanism validation : Compare computed IR frequencies (e.g., C-Cl stretching modes) with experimental data to validate proposed intermediates .

Q. How can conflicting spectroscopic data on this compound’s ring conformation be resolved?

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Process optimization :

- Statistical analysis : Apply ANOVA to identify critical variables (e.g., catalyst purity, solvent grade) impacting yield .

Data Presentation and Reproducibility

- Tables/Figures :

- Reproducibility guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.